molecular formula C36H26N2Na2O6 B14646104 2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt CAS No. 52735-88-3

2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt

Cat. No.: B14646104
CAS No.: 52735-88-3
M. Wt: 628.6 g/mol
InChI Key: FJSPZLHKDGDXDB-UHFFFAOYSA-L
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Description

2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] is a complex organic compound with a unique structure. It contains two naphthalene rings connected by a carboxamide group, and it is further substituted with hydroxyl groups and methoxy groups on a biphenyl backbone. This compound is known for its applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] involves multiple steps. The starting materials typically include naphthalene derivatives and biphenyl compounds. The reaction conditions often require the use of strong bases such as sodium hydroxide and organic solvents like ethanol or acetone . The process may also involve the use of catalysts to facilitate the formation of the carboxamide linkage.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of quinones, while reduction of nitro groups leads to the formation of amines.

Scientific Research Applications

2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, affecting their function. The biphenyl backbone provides structural rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Naphthalenecarboxamide, N,N’-(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis[3-hydroxy-, disodium salt] lies in its biphenyl backbone, which provides additional structural complexity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

52735-88-3

Molecular Formula

C36H26N2Na2O6

Molecular Weight

628.6 g/mol

IUPAC Name

disodium;3-[[2-methoxy-4-[3-methoxy-4-[(3-oxidonaphthalene-2-carbonyl)amino]phenyl]phenyl]carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C36H28N2O6.2Na/c1-43-33-19-25(11-13-29(33)37-35(41)27-15-21-7-3-5-9-23(21)17-31(27)39)26-12-14-30(34(20-26)44-2)38-36(42)28-16-22-8-4-6-10-24(22)18-32(28)40;;/h3-20,39-40H,1-2H3,(H,37,41)(H,38,42);;/q;2*+1/p-2

InChI Key

FJSPZLHKDGDXDB-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3[O-])OC)NC(=O)C5=CC6=CC=CC=C6C=C5[O-].[Na+].[Na+]

Origin of Product

United States

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